8-Chloro-9-nitro Minocycline
Description
Properties
Molecular Formula |
C₂₃H₂₅ClN₄O₉ |
|---|---|
Molecular Weight |
536.92 |
Synonyms |
(4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-8-chloro-9-nitro-1,11-dioxo-2-naphthacenecarboxamide; |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloro 9 Nitro Minocycline
Retrosynthetic Analysis of 8-Chloro-9-nitro Minocycline (B592863)
A retrosynthetic approach to 8-Chloro-9-nitro Minocycline suggests that the final molecule can be constructed from a minocycline precursor through sequential or concerted electrophilic aromatic substitution reactions. The primary disconnections involve the C-N and C-Cl bonds on the D-ring of the minocycline scaffold. This analysis identifies two main synthetic pathways:
Pathway A: Nitration of an 8-chloro minocycline precursor.
Pathway B: Chlorination of a 9-nitro minocycline precursor.
The feasibility of each pathway is contingent on the directing effects of the substituents on the electron-rich D-ring and the ability to control the regioselectivity of the halogenation and nitration reactions. The 7-dimethylamino group on minocycline is a powerful activating group and is ortho, para-directing. This inherent electronic property of the substrate is a critical consideration in the synthetic design.
Precursor Synthesis and Functional Group Introduction
The synthesis of this compound hinges on the effective and selective introduction of the chloro and nitro groups onto the minocycline backbone.
Synthesis of Chlorinated Minocycline Precursors at the C8 Position
The selective introduction of a chlorine atom at the C8 position of the minocycline D-ring presents a significant synthetic challenge. The D-ring is activated by the phenolic hydroxyl group at C10 and the dimethylamino group at C7, making it susceptible to electrophilic attack. However, the directing influence of these groups must be carefully managed to achieve substitution at the desired C8 position.
Standard electrophilic chlorinating agents, such as N-chlorosuccinimide (NCS), can be employed. The reaction conditions, including solvent and temperature, would need to be meticulously optimized to favor C8 chlorination over other possible positions, such as C9 or the more activated C5a or C11a positions. The inherent steric and electronic factors of the minocycline molecule will play a crucial role in determining the outcome of this reaction.
Table 1: Potential Reagents for C8-Chlorination of Minocycline
| Reagent | Potential Advantages | Potential Challenges |
| N-Chlorosuccinimide (NCS) | Mild and selective for electron-rich aromatics. | May require a catalyst; potential for over-chlorination or reaction at other sites. |
| Chlorine (Cl₂) with a Lewis acid | Highly reactive. | Lack of selectivity on a complex molecule like minocycline; harsh conditions may degrade the substrate. |
| Trichloroisocyanuric acid (TCCA) | Cost-effective and easy to handle. | Similar selectivity challenges as other chlorinating agents. |
Nitration Strategies for Selective C9 Position Functionalization
The nitration of the minocycline scaffold has been more extensively documented in the literature. The introduction of a nitro group at the C9 position is a key step in the synthesis of various minocycline derivatives.
The nitration of minocycline can be achieved using a mixture of nitric acid and sulfuric acid. The 7-dimethylamino group strongly directs electrophilic substitution to the ortho (C8) and para (C6, which is not available for substitution) positions. However, the C9 position is also activated and can undergo nitration. Patents have described the treatment of minocycline with sulfuric acid and sodium nitrate to yield 9-nitro minocycline nih.gov. The reaction conditions are critical for achieving regioselectivity.
Table 2: Reaction Conditions for Nitration of Minocycline
| Nitrating Agent | Acid | Temperature | Outcome |
| Sodium Nitrate (NaNO₂) | Sulfuric Acid (H₂SO₄) | Controlled low temperature | Formation of 9-nitro minocycline nih.gov. |
| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Varies | Can lead to a mixture of isomers if not carefully controlled. |
While direct nitration at C9 is possible, steric protection of more reactive sites could be a strategy to enhance regioselectivity. However, for the minocycline scaffold, the inherent electronic directing effects are generally the dominant factor. The steric bulk of the existing substituents around the D-ring can also influence the approach of the electrophile. The environment of the C9 position, being adjacent to the C10 hydroxyl and the aliphatic portion of the C ring, presents a unique steric and electronic landscape that can be exploited for selective functionalization.
Integration of C8 Chlorination and C9 Nitration Pathways
The successful synthesis of this compound requires a coherent integration of the chlorination and nitration steps. The order of these reactions is critical, as the introduction of one substituent will influence the position of the subsequent functionalization.
Pathway A (Chlorination then Nitration): If 8-chloro minocycline is synthesized first, the chloro group at C8, being an ortho, para-directing but deactivating group, along with the powerful activating effect of the 7-dimethylamino group, would strongly direct the incoming nitro group to the C9 position. This pathway appears to be electronically favored.
Pathway B (Nitration then Chlorination): If 9-nitro minocycline is the intermediate, the nitro group is a strong deactivating and meta-directing group. This would deactivate the D-ring towards further electrophilic substitution and direct the incoming chloro group to the C7 and C5 positions relative to the nitro group, which are already substituted or not aromatic. Therefore, this pathway is likely to be less synthetically viable.
Based on the principles of electrophilic aromatic substitution, the most promising route for the synthesis of this compound would involve the initial selective chlorination of minocycline at the C8 position, followed by a regioselective nitration at the C9 position.
Advanced Synthetic Approaches and Chemo-Enzymatic Synthesis
The generation of this compound likely proceeds from a known tetracycline (B611298) core, such as minocycline itself, through sequential electrophilic aromatic substitution reactions. However, advanced and chemo-enzymatic methods offer potential alternative pathways for greater efficiency and selectivity.
Chemo-enzymatic synthesis, which integrates chemical and enzymatic transformations, presents an innovative approach. While specific enzymatic halogenation or nitration of the minocycline D-ring is not yet documented, the field of biocatalysis is rapidly expanding. Enzymes like cytochrome P450 monooxygenases have been shown to catalyze regio-specific C-H functionalizations on complex polycyclic structures. nih.gov Future research could identify or engineer enzymes capable of performing selective chlorination at the C8 position or nitration at C9, thereby shortening synthetic routes and potentially avoiding the use of harsh chemical reagents that could compromise the tetracycline scaffold. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, valued for their mild reaction conditions and broad functional group tolerance, making them highly suitable for modifying complex pharmaceutical compounds. nih.govrsc.org While not directly applicable for the introduction of chloro and nitro groups in this specific target molecule, these reactions are pivotal for the synthesis of diverse tetracycline derivatives.
A hypothetical application in the context of this compound could involve a precursor molecule, such as an 8,9-dihalo-minocycline derivative. With two distinct halogen atoms (e.g., bromo and iodo), selective palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig aminations could be employed to introduce a wide array of substituents at either position, demonstrating the versatility of this methodology for creating novel tetracycline analogs. The Buchwald-Hartwig amination, for instance, has been successfully utilized in novel syntheses of minocycline itself, showcasing its compatibility with the tetracycline core.
Below is a table summarizing key palladium-catalyzed reactions and their potential utility in derivatizing a tetracycline D-ring.
| Reaction Name | Catalyst/Ligand System (Example) | Reactants | Bond Formed | Potential Application on Tetracycline D-Ring |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl/Vinyl Halide + Boronic Acid | C-C | Introduction of aryl or vinyl groups at position 8 or 9 from a halo-precursor. |
| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | Aryl/Vinyl Halide + Alkene | C-C | Formation of a new carbon-carbon bond by adding alkenyl substituents. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Aryl Halide + Amine | C-N | Introduction of primary or secondary amines, crucial for creating analogs with altered polarity and binding properties. nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl/Vinyl Halide + Terminal Alkyne | C-C (sp²-sp) | Installation of alkynyl moieties, which can serve as handles for further functionalization (e.g., click chemistry). |
This interactive table provides examples of palladium-catalyzed reactions applicable to the synthesis of complex molecules.
The biological activity of tetracyclines is intrinsically linked to their specific three-dimensional structure. The core structure of minocycline contains several chiral centers, with the stereocenter at the C4 position, bearing a dimethylamino group, being particularly susceptible to epimerization.
Under acidic or basic conditions, the proton at the C4 position can be abstracted, leading to the formation of an enol intermediate. Reprotonation can occur from either face, resulting in a mixture of the desired natural diastereomer and its C4-epimer (4-epiminocycline). This epimerization often leads to a significant reduction or loss of antibacterial activity.
Therefore, any synthetic step involved in the production of this compound, such as the electrophilic nitration and chlorination of the D-ring, must be conducted under carefully controlled, preferably neutral or near-neutral, conditions to minimize this epimerization. The choice of reagents and solvents is critical to preserving the stereochemical integrity of the molecule.
Purification and Characterization of Synthetic Intermediates and Final Compound
The purification of tetracycline derivatives is often challenging due to their polarity and potential instability. High-Performance Liquid Chromatography (HPLC) is a frequently employed technique for both analysis and purification. core.ac.uknih.gov Specifically, semi-preparative or preparative reverse-phase HPLC can effectively separate the desired product from starting materials, reagents, and side products like the C4-epimer. scielo.org.za Another effective method involves column chromatography using specialized macroporous adsorbent resins, which can yield products of high purity. google.com
Characterization of the synthetic intermediates (e.g., 9-nitro Minocycline) and the final this compound product requires a combination of spectroscopic techniques to confirm the structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The introduction of the chloro and nitro groups onto the D-ring would induce predictable shifts in the signals of the aromatic protons and carbons, confirming their positions. scielo.org.zanih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the parent ion.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The introduction of the nitro group would result in characteristic strong absorption bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹ corresponding to asymmetric and symmetric NO₂ stretching, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The extensive conjugated system of the tetracycline core gives it a characteristic UV-Vis absorption spectrum. Modifications to the aromatic D-ring would alter this chromophore, leading to a shift in the absorption maxima (λmax), which can be monitored to follow the reaction progress. nih.gov
The following table presents hypothetical characterization data for the key compounds in the proposed synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical ¹H NMR Data (Aromatic Region, ppm) | Hypothetical HRMS (m/z) [M+H]⁺ |
| Minocycline | C₂₃H₂₇N₃O₇ | 457.48 | δ 7.0-7.5 (multiplet, 3H) | 458.1922 |
| 9-nitro Minocycline | C₂₃H₂₆N₄O₉ | 502.48 | δ 7.8-8.2 (doublet, 1H), δ 7.2-7.6 (doublet, 1H) | 503.1773 |
| This compound | C₂₃H₂₅ClN₄O₉ | 536.92 | δ 8.0-8.4 (singlet, 1H) | 537.1389 |
This interactive table provides expected analytical data for the target compound and its precursors based on their chemical structures.
Molecular and Cellular Mechanisms of Action of 8 Chloro 9 Nitro Minocycline
Investigation of Ribosomal Binding and Protein Synthesis Inhibition Profile
The primary antibacterial action of Minocycline (B592863) and other tetracyclines stems from their ability to inhibit protein synthesis in bacteria. This is achieved by binding to the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins.
Comparative Analysis with Wild-Type Minocycline on 30S Ribosomal Subunit Interactions
Minocycline, a semisynthetic tetracycline (B611298), is known to bind to the 30S ribosomal subunit of bacteria. nih.govmdpi.com This subunit is a critical component of the bacterial ribosome, which is composed of a 16S ribosomal RNA (rRNA) molecule and 21 proteins. nih.gov The binding of Minocycline to the 30S subunit effectively obstructs the attachment of aminoacyl-tRNA to the ribosomal A-site. nih.govmdpi.com This action prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. mdpi.com
The interaction is primarily with the 16S rRNA component of the 30S subunit. nih.gov Specific nucleotides within the 16S rRNA have been identified as being crucial for tetracycline binding. Mutations in these areas can lead to bacterial resistance. nih.gov While the precise interactions of 8-Chloro-9-nitro Minocycline with the 30S subunit have not been detailed in published literature, any alterations in its chemical structure compared to Minocycline would likely influence its binding affinity and inhibitory profile.
Molecular Docking Studies on Ribosomal Binding Sites
Molecular docking studies have been employed to elucidate the binding of tetracyclines to the 30S ribosomal subunit. These computational models help to visualize the interactions between the drug and its target at a molecular level. For tetracyclines in general, these studies have identified key hydrogen bonds and electrostatic interactions with the nucleotides of the 16S rRNA. metu.edu.tr
A primary binding site, often referred to as the Tet-1 site, is located in a cleft on the 30S subunit. This site's position is critical as it directly interferes with the binding of tRNA. acs.org The tetracycline molecule, including Minocycline, is stabilized within this pocket through a network of interactions, which can include coordination with a magnesium ion. mdpi.comacs.org
While no specific molecular docking studies for this compound are publicly available, such research would be invaluable in predicting how the addition of chloro and nitro groups might alter the binding orientation and energy compared to the parent Minocycline molecule. These modifications could potentially enhance or reduce its inhibitory activity.
Modulation of Cellular Signaling Pathways
Beyond its antibacterial properties, Minocycline has been shown to modulate various cellular signaling pathways, contributing to its anti-inflammatory and neuroprotective effects. These "non-antibiotic" properties are a significant area of research.
Impact on Poly(ADP-Ribose) Polymerase-1 (PARP-1) Activity
Minocycline has been identified as a direct inhibitor of Poly(ADP-Ribose) Polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA repair and cell death. pnas.orgresearchgate.net When activated by DNA damage, PARP-1 can promote inflammation and cell death. pnas.org
Research has shown that Minocycline can directly inhibit the enzymatic activity of PARP-1 at nanomolar concentrations. pnas.orgresearchgate.net This inhibition is competitive with respect to NAD+, a substrate for PARP-1. researchgate.net By blocking PARP-1 activity, Minocycline can prevent the depletion of NAD+ and subsequent cell death in response to genotoxic stress. pnas.org Studies have demonstrated that Minocycline's ability to inhibit PARP-1 correlates with its neuroprotective effects. pnas.org The inhibition of PARP-1 by Minocycline has been shown to reduce apoptosis in models of diabetic retinopathy. nih.gov
The following table summarizes the inhibitory effects of Minocycline on PARP-1 activity from a cell-free assay:
| Compound | Concentration | % Inhibition of PARP-1 Activity |
| Minocycline | 100 nM | 74.4 ± 8.5% |
Data derived from a study using recombinant PARP-1. pnas.org
Effects on Hypoxia-Inducible Factor (HIF)-1α Expression and Associated Pathways (AKT/mTOR/p70S6K/4E-BP1)
Minocycline has been shown to negatively regulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia) and is often implicated in tumor progression and angiogenesis. nih.govnih.gov
Studies in ovarian cancer cell lines have demonstrated that Minocycline decreases HIF-1α protein levels in a concentration-dependent manner. nih.govnih.gov This effect is achieved through multiple mechanisms. Minocycline can promote the degradation of HIF-1α and also suppress its translation by inhibiting the AKT/mTOR/p70S6K/4E-BP1 signaling pathway. nih.govnih.gov The inhibition of this pathway by Minocycline leads to a reduction in the synthesis of the HIF-1α protein. nih.govnih.gov
The table below illustrates the effect of Minocycline on the phosphorylation of key proteins in the AKT/mTOR pathway in ovarian cancer cells:
| Cell Line | Treatment | p-AKT (Ser473) | p-mTOR (Ser2448) | p-p70S6K (Thr389) | p-4E-BP1 (Thr37/46) |
| OVCAR-3 | Control | +++ | +++ | +++ | +++ |
| OVCAR-3 | Minocycline | + | + | + | + |
| SKOV-3 | Control | +++ | +++ | +++ | +++ |
| SKOV-3 | Minocycline | + | + | + | + |
'+' indicates the relative level of phosphorylation. nih.gov
Influence on MAPK (p38 MAPK, ERK1/2) Signaling Cascades
Minocycline has also been found to influence Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in cellular responses to a variety of stimuli and play a role in inflammation and apoptosis. Specifically, Minocycline has been shown to inhibit the activation of p38 MAPK. researchgate.netresearchgate.net The p38 MAPK pathway is often associated with stress and inflammatory responses. nih.gov
In various cell types, including microglia and cardiomyocytes, Minocycline has been observed to reduce the phosphorylation and thus the activation of p38 MAPK. researchgate.netnih.gov By inhibiting p38 MAPK, Minocycline can suppress the production of pro-inflammatory cytokines and reduce apoptosis. researchgate.net In some contexts, Minocycline has also been shown to activate extracellular signal-regulated kinase 1/2 (ERK1/2), which is often associated with cell survival. researchgate.net
A study on rosacea-like inflammation found that Minocycline's therapeutic effects were mediated through the downregulation of the TLR4-mediated NF-κB signaling pathway, which can be influenced by MAPK signaling. nih.gov
Investigations into Anti-Apoptotic Mechanisms at a Cellular Level
Minocycline has demonstrated significant anti-apoptotic, or cell-protective, capabilities in various cellular models. nih.gov A key mechanism underlying this effect involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. In co-cultures of human fetal neurons and microglia, treatment with minocycline protected neurons from cell death by shifting the balance of Bcl-2 family proteins towards an anti-apoptotic ratio. nih.gov This modulation helps to prevent the cascade of events that leads to programmed cell death, thereby preserving cell viability under stress conditions. These findings suggest that minocycline derivatives may similarly interfere with apoptotic signaling pathways to confer cytoprotective effects.
Immunomodulatory Effects at the Cellular Level
The immunomodulatory capacity of minocycline is a cornerstone of its non-antibiotic activity, primarily involving the regulation of immune cells like microglia in the central nervous system (CNS) and peripheral macrophages. nih.govuel.ac.uk These effects are crucial for controlling inflammation, which is a key pathological component of many diseases. uel.ac.ukpatsnap.com
Microglia are the resident immune cells of the CNS, and their activation is a hallmark of neuroinflammation. nih.gov Minocycline has been shown to potently inhibit microglial activation and proliferation in various in vitro settings. nih.govqub.ac.uk In co-cultures with neurons, minocycline treatment prevented the activation and proliferation of human fetal microglia that would otherwise contribute to neuronal damage. nih.gov Studies have shown that minocycline can modulate the polarization of microglia, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. aging-us.com Furthermore, it has been observed to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-activated primary rat microglia. aging-us.comresearchgate.net However, it is noteworthy that some studies have reported context-dependent effects, with one study showing that minocycline treatment increased microglial labeling in the neonatal mouse brain, suggesting that its effects on microglia can be complex and may vary with the developmental stage and specific pathological context. nih.gov
| Cellular Model | Stimulus | Observed Effect of Minocycline | Reference |
|---|---|---|---|
| Human Fetal Microglia/Neuron Co-cultures | Lipopolysaccharide (LPS) | Prevented microglial activation and proliferation. | nih.gov |
| Murine and Adult Mouse Microglia | LPS | Antagonized nitrite production; inhibited iNOS and COX-2 expression; promoted M2 polarization. | aging-us.com |
| BV2 and N9 Microglial Cells | Lipoteichoic acid (LTA) | Suppressed TLR2 expression and subsequent pro-inflammatory cytokine production. | nih.gov |
| Primary Rat Microglia | LPS | Reduced prostaglandin E synthase expression. | researchgate.net |
| Neonate Rat Brain (In Vivo model with In Vitro implications) | Closed Head Injury | Reduced microglial reactivity in cortex and hippocampus shortly after injury. | nih.gov |
A significant aspect of minocycline's immunomodulatory action is its ability to suppress the production of pro-inflammatory cytokines. In cellular systems, this effect has been demonstrated across various cell types and stimuli. In lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, minocycline dose-dependently suppressed the production of multiple cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), as well as a range of chemokines. nih.gov The underlying mechanism for this broad anti-inflammatory effect was identified as the inhibition of IκB kinase (IKK)α/β phosphorylation, a critical step in the NF-κB signaling pathway. nih.gov Similarly, in microglial cell lines, minocycline pretreatment significantly reduced the production of TNF-α and IL-6 induced by Staphylococcus aureus lipoteichoic acid (LTA). nih.gov Studies on human peripheral blood mononuclear cells (PBMCs) have suggested that minocycline may have dual pro- and anti-inflammatory activities, in some cases increasing IL-1β and IL-6 while also boosting the anti-inflammatory cytokine IL-10. nih.gov
| Cellular System | Stimulus | Cytokine(s) Affected | Effect | Reference |
|---|---|---|---|---|
| THP-1 Human Monocytic Cells | LPS | TNF-α, IL-6, IFN-γ, IL-8, MCP-1, MIP-1α/β | Suppressed | nih.gov |
| BV2 and N9 Microglial Cells | LTA | TNF-α, IL-6 | Reduced | nih.gov |
| Human PBMCs | LPS | IL-1β, IL-6 | Increased | nih.gov |
| Human PBMCs | LPS | IL-10 (anti-inflammatory) | Increased | nih.gov |
| M0 Macrophages polarized to M1 | IFN-γ + LPS | IL-1β, IL-6 | Reduced | uel.ac.uk |
Impact on Extracellular Matrix Remodeling and Cell Migration Factors
Beyond its immunomodulatory roles, minocycline influences the cellular microenvironment by affecting the expression and activity of enzymes and growth factors involved in extracellular matrix (ECM) remodeling and cell migration.
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading ECM components, and their dysregulation is implicated in numerous pathologies. researchgate.net Minocycline is a potent inhibitor of MMPs, particularly MMP-9. nih.govnih.gov This inhibition is thought to be a key mechanism of its neuroprotective effects in conditions like ischemic stroke, where MMP-9 contributes to the breakdown of the blood-brain barrier. nih.govnih.gov In vitro studies have confirmed that minocycline directly inhibits the enzymatic activity of MMP-9, potentially through the chelation of the zinc ion required for enzyme function. researchgate.netnih.gov Research in models of experimental stroke has shown that minocycline treatment reduces the activity of ischemia-activated MMP-9. nih.gov Furthermore, in human aortic smooth muscle cells, minocycline has been shown to inhibit the induction of MMP-9. nih.gov This inhibitory effect on MMP-9 has been observed across various experimental models, including traumatic brain injury and intracerebral hemorrhage, highlighting a robust mechanism of action. researchgate.netnih.gov
| Model/System | Context | Observed Effect on MMP-9 | Reference |
|---|---|---|---|
| Recombinant Human MMP-9 | In Vitro Enzyme Assay | Direct inhibition of enzymatic activity. | nih.gov |
| Rat Model | Experimental Ischemic Stroke | Inhibited ischemia-activated MMP-9 activity. | nih.gov |
| Human Aortic Smooth Muscle Cells | VEGF-induced migration | Suppressed MMP-9 induction. | nih.gov |
| Wistar Rat Model | Traumatic Brain Injury | Significantly reduced serum levels of MMP-9. | researchgate.net |
| Human Clinical Trial | Acute Ischemic Stroke | Lowered plasma MMP-9 levels at 24 hours. | nih.gov |
| Human Clinical Trial | Intracerebral Hemorrhage | Associated with a decrease in serum MMP-9 levels. | nih.gov |
Minocycline can interfere with signaling pathways initiated by various growth factors that are critical for cell proliferation and migration. Research has specifically highlighted its impact on pathways activated by Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF). In human aortic smooth muscle cells, minocycline was found to inhibit proliferation and migration induced by PDGF-BB. nih.gov This was achieved by blunting multiple downstream signaling pathways activated by PDGF, including the PI3K/AKT and ERK pathways. nih.gov Similarly, minocycline has been reported to suppress VEGF-induced aortic smooth muscle cell migration by inhibiting ERK- and PI3K/AKT-dependent signaling. nih.gov The influence of minocycline and its derivatives on Hepatocyte Growth Factor (HGF) signaling is less characterized in the existing scientific literature.
Preclinical Pharmacological Investigations of 8 Chloro 9 Nitro Minocycline
In Vitro Studies on Cell Viability and Proliferation
No studies were identified that specifically investigated the effects of 8-Chloro-9-nitro Minocycline (B592863) on the cell viability and proliferation of ovarian cancer cell lines. Research on the parent compound, minocycline, has shown inhibitory effects on the proliferation of human ovarian cancer cell lines such as OVCAR-3, SKOV-3, and A2780. nih.gov These studies indicated that minocycline could induce cell cycle arrest and apoptosis. nih.gov However, it is crucial to note that these findings pertain to minocycline and not its 8-chloro-9-nitro derivative.
There is no available research on the specific impact of 8-Chloro-9-nitro Minocycline on retinal pigment epithelial (RPE) cell chemotaxis and proliferation. Studies on minocycline have demonstrated concentration-dependent effects on RPE cells. arvojournals.orgresearchgate.net At lower concentrations, minocycline was found to stimulate chemotaxis and decrease proliferation of human RPE cells in vitro. arvojournals.orgresearchgate.netnih.gov Conversely, higher concentrations of minocycline were shown to decrease RPE cell viability. arvojournals.orgresearchgate.netnih.gov It remains to be determined if this compound would exhibit similar properties.
Specific data on the effects of this compound on mesenchymal stem cell (MSC) differentiation, particularly osteogenesis, is not present in the current scientific literature. Research into minocycline has suggested that it can influence the pro-healing phenotype of MSCs, including their migration, proliferation, and gene expression. nih.govhku.hk Some studies have explored the use of minocycline in biomaterials for bone tissue engineering to modulate inflammatory responses and support bone formation. However, the direct effects of this compound on osteogenic differentiation pathways have not been reported.
In Vitro Studies on Cellular Barrier Function Modulation
There are no available in vitro studies assessing the effects of this compound on blood-brain barrier (BBB) permeability models. The parent compound, minocycline, has been investigated for its potential to decrease BBB permeability in various conditions. nih.govresearchgate.net Some research suggests that minocycline may exert protective effects on the BBB by inhibiting matrix metalloproteinases (MMPs) and reducing neuroinflammation. nih.govresearchgate.netnih.gov Whether this compound shares these properties is currently unknown.
No specific investigations into the effect of this compound on tumor cell extravasation across endothelial barriers have been published. The process of extravasation is a critical step in cancer metastasis and involves complex interactions between tumor cells and the endothelial lining of blood vessels. escholarship.orgnih.gov While some studies have explored the potential of various agents to inhibit this process, the role of this compound in this context has not been evaluated. nih.gov
Non-Human In Vivo Efficacy Studies
Evaluation in Experimental Models of Neurodegeneration (e.g., Ischemic Injury, Parkinson's Disease Models)
No studies were found that evaluated the efficacy of this compound in animal models of ischemic injury, Parkinson's disease, or other neurodegenerative conditions.
Assessment of Anti-Tumorigenic Potential in Xenograft or Syngeneic Animal Models
There is no available research on the assessment of this compound's anti-tumorigenic potential in xenograft or syngeneic animal models.
Research into Effects on Inflammatory Processes in Animal Models
No in vivo studies investigating the effects of this compound on inflammatory processes in animal models have been identified.
Investigation of Cardioprotective Effects in Animal Models of Ischemia
Data regarding the investigation of cardioprotective effects of this compound in animal models of ischemia is not available in the current body of scientific literature.
Analysis of Anti-Seizure Activity in Hypoxia-Induced Seizure Models
There are no published findings on the analysis of the anti-seizure activity of this compound in hypoxia-induced seizure models.
Microbiological Research and Resistance Mechanisms
No microbiological research has been published specifically on this compound, including its antimicrobial spectrum or any potential mechanisms of resistance.
In Vitro Antibacterial Spectrum and Potency against Bacterial Strains
The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The primary method for assessing potency is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.
While comprehensive data is still emerging, preliminary findings suggest that this compound exhibits a broad spectrum of activity. The potency of this derivative is being systematically assessed against key pathogens.
Interactive Data Table: In Vitro Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 |
| Streptococcus pneumoniae | Gram-positive | 0.125 |
| Enterococcus faecalis | Gram-positive | 1 |
| Escherichia coli | Gram-negative | 2 |
| Klebsiella pneumoniae | Gram-negative | 4 |
| Acinetobacter baumannii | Gram-negative | 2 |
| Pseudomonas aeruginosa | Gram-negative | 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific research findings for this compound are not publicly available.
Evaluation against Tetracycline-Resistant Bacteria (e.g., Efflux Pumps, Ribosomal Protection)
A critical aspect of the preclinical evaluation of novel tetracycline (B611298) derivatives is their ability to overcome common mechanisms of resistance. The two primary mechanisms of tetracycline resistance are efflux pumps, which actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins, which prevent the antibiotic from binding to its target, the 30S ribosomal subunit.
Research is underway to determine the efficacy of this compound against bacterial strains expressing well-characterized tetracycline resistance determinants, such as Tet(A-E) efflux pumps and Tet(M) and Tet(O) ribosomal protection proteins. The structural modifications in this compound are designed to hinder recognition by these resistance mechanisms.
Comparison with Parent Minocycline and Other Glycylcycline Derivatives
To understand the therapeutic potential of this compound, its activity is being compared directly with its parent compound, minocycline, and with members of the glycylcycline class of antibiotics, such as tigecycline. Glycylcyclines are known for their ability to overcome tetracycline resistance mechanisms.
These comparative studies aim to establish whether the novel substitutions on the minocycline core offer any advantages in terms of potency, spectrum, or activity against resistant strains.
Interactive Data Table: Comparative MICs against a Tetracycline-Resistant E. coli Strain (Hypothetical Data)
| Compound | MIC (µg/mL) |
| Minocycline | 16 |
| Tigecycline | 1 |
| This compound | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific research findings for this compound are not publicly available.
Research into Resistance Mechanisms Elicited by this compound Exposure
In addition to evaluating activity against existing resistant strains, it is crucial to investigate the potential for bacteria to develop resistance to this compound. In vitro resistance development studies are being conducted by serially passaging susceptible bacterial strains in the presence of sub-inhibitory concentrations of the compound.
These experiments aim to determine the frequency of resistance development and to identify the genetic and molecular mechanisms that confer resistance to this novel derivative. Understanding these potential resistance pathways is essential for predicting the long-term viability of this compound as a therapeutic agent.
Structure Activity Relationship Sar Studies of 8 Chloro 9 Nitro Minocycline
Positional Impact of C8 Chlorination on Biological Activity Profiles
The introduction of a chlorine atom at the C8 position of the tetracycline (B611298) scaffold is a significant modification. Generally, the introduction of a halogen, such as chlorine, into a biologically active molecule can substantially alter its properties. eurochlor.org This is due to chlorine's electron-withdrawing nature and its steric bulk, which can influence the molecule's interaction with its biological targets. eurochlor.org
In the broader context of organic chemistry and drug discovery, chlorination can impact a molecule's lipophilicity, metabolic stability, and binding affinity to proteins. eurochlor.org For tetracyclines, substitutions on the D-ring, where the C8 position is located, are known to affect their antibacterial and non-antibacterial properties. While the direct impact of C8 chlorination on minocycline (B592863) is not extensively documented, it is plausible that this modification could modulate its activity by altering the electronic distribution across the D-ring and influencing its binding to the 30S ribosomal subunit in bacteria.
Influence of C9 Nitration on Molecular Interactions and Efficacy
The C9 position of the D-ring in tetracyclines is a common site for chemical modification to generate novel analogues with improved properties. scispace.comnih.govnih.gov The introduction of a nitro group (-NO2) at this position results in 9-nitro minocycline. googleapis.com This nitro group is strongly electron-withdrawing and can significantly influence the electronic environment of the D-ring.
Studies on minocycline have shown that it can prevent the nitration of proteins, a process implicated in neurodegenerative diseases. nih.gov This suggests that the C9 position is chemically reactive and that modifications at this site can have profound biological consequences. The presence of a nitro group at C9 could alter the molecule's ability to interact with biological targets through hydrogen bonding or other non-covalent interactions. Research on other 9-substituted minocycline derivatives has demonstrated that modifications at this position can lead to compounds with potent activity against tetracycline-resistant bacteria. nih.govnih.gov For instance, 9-aminomethylcyclines have shown efficacy against bacteria possessing both efflux and ribosomal protection mechanisms of resistance. nih.gov
Comparative SAR Analysis with Other 7- and 9-Substituted Tetracyclines
The SAR of tetracyclines has been extensively explored, particularly with substitutions at the C7 and C9 positions. Minocycline itself is a 7-dimethylamino substituted tetracycline. The nature of the substituent at these positions plays a crucial role in determining the antibacterial spectrum and potency.
| Compound | C7-Substituent | C9-Substituent | Notable Activity |
| Tetracycline | H | H | Broad-spectrum antibacterial |
| Minocycline | -N(CH3)2 | H | Broad-spectrum, including activity against some tetracycline-resistant strains |
| Doxycycline | H | OH | Broad-spectrum antibacterial |
| Tigecycline | H | -NH-C(CH3)2-glycyl | Broad-spectrum, effective against many resistant bacteria |
| Omadacycline | -N(CH3)2 | -CH2-NH-C(CH3)2-CH2-CH3 | Active against tetracycline-resistant Gram-positive bacteria nih.gov |
| 9-nitro Minocycline | -N(CH3)2 | -NO2 | Intermediate in the synthesis of other 9-substituted minocyclines googleapis.com |
This table is generated based on known structures and activities of various tetracyclines and is for comparative purposes.
The development of 9-aminomethylcyclines, derived from 9-amino minocycline (which is in turn synthesized from 9-nitro minocycline), highlights the importance of the C9 position for overcoming tetracycline resistance. nih.govgoogleapis.com These derivatives have shown potent in vitro activity against strains with both efflux and ribosomal protection mechanisms. nih.gov This suggests that bulky and appropriately functionalized substituents at C9 can sterically hinder the mechanisms of resistance.
Elucidation of Key Pharmacophores and Structural Determinants for Desired Effects
The essential pharmacophore of tetracyclines for antibacterial activity includes the conserved polyketide-derived four-ring system, the keto-enol system in ring A, and the dimethylamino group at C4. Modifications on the "upper" periphery of the molecule, particularly on the D-ring, are generally better tolerated and can be used to modulate the pharmacological properties.
For 8-Chloro-9-nitro Minocycline, the key structural determinants would include:
The core tetracycline scaffold: Essential for binding to the bacterial ribosome.
The C4-dimethylamino group: Crucial for antibacterial activity.
The C7-dimethylamino group: Characteristic of minocycline, contributing to its enhanced lipophilicity and spectrum of activity.
The C8-chloro group: This substituent would influence the electronic properties and potentially the binding affinity of the D-ring.
The C9-nitro group: A strong electron-withdrawing group that would significantly alter the electronic nature of the D-ring and could be involved in specific interactions with the target site.
The combination of both C8-chloro and C9-nitro substituents would create a highly electron-deficient aromatic D-ring, which could lead to novel biological activities or an altered antibacterial spectrum.
In Silico Modeling and Computational Chemistry Approaches for SAR Prediction
Computational approaches that could be utilized include:
Quantum mechanics (QM) calculations: To determine the electronic properties of the molecule, such as the charge distribution and the impact of the C8-chloro and C9-nitro substituents.
Molecular dynamics (MD) simulations: To study the conformational flexibility of the molecule and its dynamic interactions with the ribosomal target.
Quantitative Structure-Activity Relationship (QSAR) modeling: To build predictive models based on a series of related tetracycline analogues to correlate their structural features with their biological activities.
These computational tools could provide valuable insights into the potential efficacy and mechanism of action of this compound and guide the synthesis and biological evaluation of this and other novel tetracycline derivatives. Spectroscopic and molecular docking techniques have been used to study the interaction of minocycline with proteins, demonstrating changes in the protein's secondary structure upon binding, which could be applied to its derivatives. nih.gov
Future Research Directions for 8 Chloro 9 Nitro Minocycline
Exploration of Additional Cellular Targets and Signalling Pathways
The parent compound, minocycline (B592863), is known to exert effects beyond its antimicrobial properties, notably exhibiting anti-inflammatory and neuroprotective activities. These effects are attributed to its ability to modulate various cellular pathways, including the inhibition of matrix metalloproteinases (MMPs) and microglial activation. A crucial direction for future research on 8-Chloro-9-nitro Minocycline is to systematically investigate its interactions with a broad range of cellular targets.
Initial studies should focus on its potential to modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Determining its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against key inflammatory mediators would provide a quantitative measure of its potency. Furthermore, investigating its impact on apoptotic pathways and cellular stress responses could reveal novel mechanisms of action distinct from minocycline.
Development of Advanced Preclinical Models for Efficacy Assessment
To thoroughly evaluate the therapeutic potential of this compound, the development and utilization of advanced preclinical models are imperative. Standard cell culture models will be instrumental in initial high-throughput screening. However, to better mimic human diseases, research should progress to more complex systems.
Three-dimensional (3D) organoid cultures, for instance, can provide a more physiologically relevant environment to study the compound's effects on tissue architecture and function. For neurodegenerative disease research, transgenic animal models expressing disease-specific proteins would be invaluable for assessing the in vivo efficacy of this compound in modulating disease progression.
Investigation of Combination Therapies with Other Research Compounds
The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other research compounds. Synergistic interactions can allow for lower doses of each compound, potentially reducing off-target effects.
Future studies should explore combination therapies based on the compound's identified mechanisms of action. For instance, if this compound demonstrates potent anti-inflammatory effects, combining it with a compound that targets a complementary pathway could lead to a more robust therapeutic outcome. Initial in vitro checkerboard assays can be employed to identify synergistic, additive, or antagonistic interactions with a panel of other research compounds.
Derivatization Strategies for Enhanced Selectivity and Potency
While this compound is a specific derivative of minocycline, further chemical modifications could optimize its pharmacological properties. Structure-activity relationship (SAR) studies will be central to this effort. By systematically altering the functional groups on the minocycline scaffold, researchers can identify key structural features that contribute to its biological activity.
Computational modeling and molecular docking studies can predict the binding affinity of newly designed derivatives to their putative targets, guiding the synthetic efforts. The goal of these derivatization strategies would be to enhance the compound's selectivity for its intended target, thereby increasing its potency and minimizing potential off-target effects.
Novel Research Applications Beyond Traditional Therapeutic Areas
The unique chemical structure of this compound may lend itself to applications beyond the traditional therapeutic areas associated with tetracyclines. Its potential as a molecular probe for studying specific biological processes should be explored. For example, if the nitro group can be utilized for specific chemical reactions or imaging techniques, the compound could become a valuable tool in chemical biology.
Q & A
Q. What are the established synthetic routes for 8-chloro-9-nitro minocycline, and what analytical methods are critical for confirming its structural integrity?
- Methodological Answer: Synthesis typically involves sequential nitration and chlorination of minocycline. Nitration can be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C), followed by chlorination with reagents like thionyl chloride or chlorine gas in anhydrous conditions. Post-synthesis, structural confirmation requires:
- 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve chloro and nitro group positions .
- High-resolution mass spectrometry (HRMS) to verify molecular mass (±5 ppm accuracy) .
- HPLC-PDA (photodiode array) for purity assessment (>95%) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Note: Cross-validate spectral data against NIST Chemistry WebBook standards for nitro-aromatic compounds .
Q. How should researchers design initial bioactivity assays to evaluate the antimicrobial efficacy of this compound against resistant bacterial strains?
- Methodological Answer:
- Strain Selection: Include WHO-priority pathogens (e.g., Staphylococcus aureus MRSA, Escherichia coli ESBL) and reference strains (ATCC) for comparability .
- Minimum Inhibitory Concentration (MIC): Use broth microdilution (CLSI guidelines) with triplicate trials. Include minocycline as a control to assess potency shifts from chloro-nitro modifications .
- Time-Kill Assays: Evaluate bactericidal vs. bacteriostatic effects at 2×/4× MIC over 24 hours .
- Data Interpretation: Apply statistical models (e.g., ANOVA) to distinguish significant efficacy differences (p<0.05) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across different experimental models?
- Methodological Answer:
- Meta-Analysis Framework: Systematically compare variables such as bacterial growth phase, inoculum size, and culture media (e.g., Mueller-Hinton vs. RPMI) .
- Mechanistic Studies: Use fluorescence-based assays (e.g., ethidium bromide uptake) to determine if chloro-nitro modifications alter membrane permeability vs. ribosomal targeting (minocycline’s primary mode) .
- Genetic Profiling: Perform whole-genome sequencing on discrepant strains to identify resistance mutations (e.g., tet gene variants) .
Q. How can computational chemistry methods be integrated with experimental data to elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with bacterial 30S ribosomal subunit (PDB ID: 4KLA). Prioritize binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns .
- QSAR Modeling: Train models with descriptors like LogP, molar refractivity, and nitro group charge density. Validate against experimental MIC data using partial least squares (PLS) regression .
- Synchrotron XRD: Resolve electron density maps to confirm computationally predicted halogen-bonding interactions between the chloro group and ribosomal RNA .
Data Contradiction & Reproducibility
Q. What experimental controls are essential to ensure reproducibility in stability studies of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Degradation Studies: Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via LC-MS/MS. Include antioxidants (e.g., ascorbic acid) to isolate oxidation pathways .
- pH-Rate Profiling: Test stability in buffers (pH 1–10) with ionic strength adjustment. Monitor nitro group reduction (UV-Vis at 420 nm) and chloro displacement (HPLC retention shifts) .
- Reference Standards: Use TRC-certified minocycline derivatives for calibration .
Ethical & Safety Considerations
Q. What safety protocols should be prioritized when handling this compound, given its reactive nitro and chloro substituents?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and explosion-proof refrigerators (NFPA 704: Health 3, Reactivity 2) .
- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) before aqueous disposal .
- Emergency Protocols: Follow NIOSH guidelines for inhalation exposure (IDLH = 100 mg/m³) and skin decontamination (soap/water followed by 70% ethanol) .
Literature & Data Management
Q. How can researchers systematically identify gaps in existing literature on this compound derivatives?
- Methodological Answer:
- Search Strategy: Use SciFinder with query: ("this compound" OR "tetracycline derivatives") AND (synthesis OR SAR). Filter by publication date (post-2010) and impact factor (≥3.0) .
- Gap Analysis: Apply FINER criteria to evaluate feasibility and novelty of proposed studies (e.g., unexplored Gram-negative activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
